molecular formula C21H16F3N5O4 B2768443 9-(3,4-dimethoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide CAS No. 903282-10-0

9-(3,4-dimethoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2768443
CAS RN: 903282-10-0
M. Wt: 459.385
InChI Key: NWKGQMOOMKLDRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the purine core, followed by the attachment of the phenyl groups and the carboxamide group. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the purine core, which is a type of nitrogen-containing heterocycle. Attached to this core are two phenyl groups (one of which is trifluoromethylated and the other dimethoxylated), and a carboxamide group. These groups could potentially participate in a variety of chemical reactions .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents present. The phenyl groups could potentially undergo electrophilic aromatic substitution reactions, while the carboxamide group could participate in nucleophilic acyl substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the aromatic rings could affect its solubility, while the presence of the nitrogen atoms in the purine core could influence its basicity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. As a purine derivative, it might interact with enzymes or receptors that bind purines or purine analogs .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. As with all chemicals, appropriate safety precautions should be taken when handling and using this compound .

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized for potential use in various areas, such as medicinal chemistry .

properties

IUPAC Name

9-(3,4-dimethoxyphenyl)-8-oxo-2-[4-(trifluoromethyl)phenyl]-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N5O4/c1-32-13-8-7-12(9-14(13)33-2)29-19-16(27-20(29)31)15(17(25)30)26-18(28-19)10-3-5-11(6-4-10)21(22,23)24/h3-9H,1-2H3,(H2,25,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKGQMOOMKLDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3,4-dimethoxyphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide

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